molecular formula C12H12N2O2 B10902540 methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate

methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate

Cat. No.: B10902540
M. Wt: 216.24 g/mol
InChI Key: AYVISORZITVNCW-UHFFFAOYSA-N
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Description

Methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by a benzoate ester linked to a pyrazole ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, 1-methyl-1H-pyrazole can be prepared by reacting methylhydrazine with acetylacetone under reflux conditions.

  • Esterification: : The benzoic acid derivative is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-hydroxybenzoate.

  • Coupling Reaction: : The final step involves coupling the pyrazole ring with the esterified benzoic acid. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative reacts with methyl 4-chlorobenzoate in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming carboxylic acid derivatives.

  • Reduction: : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

  • Substitution: : The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated benzoate derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its pyrazole ring is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

This compound has potential applications in medicinal chemistry. It can serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and metabolic diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The ester group can also undergo hydrolysis, releasing the active pyrazole derivative, which can further interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

methyl 4-(1-methylpyrazol-4-yl)benzoate

InChI

InChI=1S/C12H12N2O2/c1-14-8-11(7-13-14)9-3-5-10(6-4-9)12(15)16-2/h3-8H,1-2H3

InChI Key

AYVISORZITVNCW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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